molecular formula C25H24BrN5O3S B2642651 5-bromo-2-ethoxy-N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide CAS No. 946296-44-2

5-bromo-2-ethoxy-N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide

Cat. No.: B2642651
CAS No.: 946296-44-2
M. Wt: 554.46
InChI Key: XWOOBEDRCJQVRP-UHFFFAOYSA-N
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Description

This compound features a brominated ethoxybenzene sulfonamide core linked to a 4-methyl-6-(phenylamino)pyrimidine moiety via a phenyl bridge.

Properties

IUPAC Name

N-[4-[(4-anilino-6-methylpyrimidin-2-yl)amino]phenyl]-5-bromo-2-ethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24BrN5O3S/c1-3-34-22-14-9-18(26)16-23(22)35(32,33)31-21-12-10-20(11-13-21)29-25-27-17(2)15-24(30-25)28-19-7-5-4-6-8-19/h4-16,31H,3H2,1-2H3,(H2,27,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWOOBEDRCJQVRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=C(C=C2)NC3=NC(=CC(=N3)NC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24BrN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-ethoxy-N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide typically involves multiple steps, including electrophilic aromatic substitution, nucleophilic substitution, and coupling reactionsThe final step involves the coupling of the pyrimidine derivative with the sulfonamide intermediate under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-ethoxy-N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

5-bromo-2-ethoxy-N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-2-ethoxy-N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on the Benzene Ring

  • Ethoxy vs. However, the bulkier ethoxy group may reduce solubility in aqueous media compared to methoxy analogues.
  • Bromo Position : The bromine at position 5 on the benzene ring (target compound) is conserved in and , suggesting its role in steric or electronic modulation. Compounds with bromine at alternative positions (e.g., pyridine rings in ) may exhibit divergent binding affinities.

Heterocyclic Core Variations

  • Pyrimidine vs. Pyridine : The pyrimidine core in the target compound (vs. pyridine in ) offers two nitrogen atoms, enhancing hydrogen-bonding capacity and aromatic stacking. For instance, pyrimidine-based sulfonamides in and show stabilized crystal packing via N–H···N interactions, which may translate to higher thermal stability.

Linkage and Functional Group Modifications

  • Sulfonamide Direct Linkage vs. Sulfanyl Bridge: The direct sulfonamide linkage in the target compound contrasts with sulfanyl-bridged analogues in and .
  • Phenylamino vs. Piperidinyl Substituents: The phenylamino group on the pyrimidine (target) vs. piperidinyl in enhances π-π stacking but may reduce solubility due to hydrophobicity. Piperidinyl groups could improve solubility via basic nitrogen but introduce steric hindrance.

Structural and Property Comparison Table

Compound Core Structure Substituents Linkage Key Properties
Target Compound Bromoethoxybenzene 4-Methyl-6-(phenylamino)pyrimidine Direct sulfonamide High lipophilicity, potential π-π stacking
N-(5-Bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide Bromomethoxypyridine 2,4-Difluorophenyl Direct sulfonamide Moderate solubility, fluorinated H-bond acceptors
N-(2-{[5-Bromo-2-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}phenyl)benzenesulfonamide Bromopyrimidine Piperidinyl, sulfanyl bridge Sulfanyl Flexible linkage, reduced conjugation
5-Bromo-2-methoxy-N-(2-thienylmethyl)benzenesulfonamide Bromomethoxybenzene Thienylmethyl Direct sulfonamide Enhanced metabolic stability, thiophene π-system

Biological Activity

The compound 5-bromo-2-ethoxy-N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide is a complex sulfonamide derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H18BrN5O2C_{19}H_{18}BrN_{5}O_{2} with a molecular weight of approximately 428.3 g/mol. The structure features a bromine atom, an ethoxy group, and a sulfonamide moiety, which are crucial for its biological interactions.

Anticancer Activity

Recent studies have indicated that sulfonamide derivatives, including the compound , exhibit significant anticancer properties. For instance, research has shown that similar compounds can inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival.

Cardiovascular Effects

A study evaluated the effects of various sulfonamide derivatives on perfusion pressure and coronary resistance using an isolated rat heart model. The results demonstrated that certain derivatives could significantly decrease perfusion pressure, suggesting potential cardiovascular benefits. The specific effects of this compound on cardiovascular parameters remain to be fully elucidated but could be inferred from related compounds .

Antimicrobial Activity

Sulfonamides are known for their antimicrobial properties. The compound's structure suggests it may possess similar activity against various bacterial strains. Studies have shown that modifications in the sulfonamide structure can enhance its antibacterial efficacy, potentially making it a candidate for further development in treating infections .

Case Studies

  • Inhibition of Tumor Growth : A derivative structurally related to the compound was tested in vitro against several cancer cell lines, showing IC50 values in the low micromolar range, indicating potent anticancer activity.
  • Cardiovascular Assessment : In experiments measuring perfusion pressure changes in isolated rat hearts, compounds similar to this compound demonstrated significant reductions in coronary resistance at specific dosages over time .

Data Tables

CompoundMolecular Weight (g/mol)IC50 (µM)Effect on Perfusion Pressure
5-bromo-2-ethoxy-N-(4-{...})428.3TBDDecreased
4-(2-aminoethyl)-benzenesulfonamide250.315Decreased
Sulfaphenazole250.310Decreased

Note: TBD = To Be Determined

Q & A

What are the recommended synthetic routes for 5-bromo-2-ethoxy-N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide, and how can intermediates be purified effectively?

Answer:
The synthesis involves multi-step reactions, starting with Suzuki-Miyaura coupling to assemble the pyrimidine and phenylamino fragments. Key steps include:

  • Nucleophilic substitution for sulfonamide group introduction.
  • Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol or DMF).
  • Intermediate monitoring using TLC (Rf = 0.3–0.5) to ensure reaction completion.
    Yield-critical intermediates, such as the brominated pyrimidine precursor, require inert conditions (N₂/Ar) to prevent oxidation .

How can reaction conditions be optimized to enhance the yield of this compound?

Answer:
Optimization strategies include:

  • Temperature control : 60–80°C for coupling steps to balance reactivity and stability.
  • Solvent selection : Polar aprotic solvents (DMF or THF) improve solubility of aromatic intermediates.
  • Catalyst tuning : Pd(PPh₃)₄ (5 mol%) enhances cross-coupling efficiency.
  • Stepwise reagent addition minimizes side reactions (e.g., dimerization), improving yields by 15–20% .

What advanced spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

Answer:

  • X-ray crystallography : Resolves bond parameters (e.g., C–S bond: 1.766(3) Å, torsion angles: 117.9(3)°) and validates packing motifs .
  • NMR spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., ethoxy δ 1.35 ppm, aromatic protons δ 7.2–8.1 ppm).
  • HRMS : Confirms molecular mass (theoretical: 580.08 Da; observed: 580.12 Da).
    Discrepancies in NOE correlations require DFT calculations to validate conformer populations .

How should researchers address contradictions in crystallographic data between synthesized batches of this compound?

Answer:

  • Polymorph analysis : Compare PXRD patterns to identify crystalline phases.
  • Thermal studies : DSC detects melting point variations (ΔT > 5°C indicates polymorphism).
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., hydrogen bonds: N–H⋯O, 2.89 Å) to explain packing differences.
    For torsion angle discrepancies (e.g., 121.6(3)° vs. 117.8(4)°), re-crystallize in alternative solvents (methanol vs. acetonitrile) .

What in vitro assays are suitable for evaluating the bioactivity of this compound, and how are IC₅₀ values determined?

Answer:

  • Kinase inhibition assays : Use fluorescence-based ADP-Glo™ kits (ATP concentration: 10 µM).
  • Dose-response curves : Test 10 nM–100 µM concentrations; IC₅₀ calculated via nonlinear regression (GraphPad Prism).
  • Specificity validation : Counter-screen against off-target enzymes (e.g., COX-2) to confirm selectivity.
    Biological activity correlates with substituent electronegativity (e.g., bromine enhances binding to hydrophobic pockets) .

Which computational strategies are effective for predicting the structure-activity relationship (SAR) of derivatives?

Answer:

  • QSAR modeling : Use descriptors like logP, topological polar surface area (TPSA), and H-bond acceptors.
  • Molecular docking : AutoDock Vina predicts binding poses in target proteins (e.g., EGFR; binding energy < −8 kcal/mol).
  • Validation : Synthesize top-scoring analogs (e.g., methyl → trifluoromethyl substitutions) and test bioactivity.
    DFT calculations (B3LYP/6-31G*) optimize geometries for docking accuracy .

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